molecular formula C16H30O B14411361 Hexadeca-3,6-dien-1-ol CAS No. 84653-91-8

Hexadeca-3,6-dien-1-ol

Cat. No.: B14411361
CAS No.: 84653-91-8
M. Wt: 238.41 g/mol
InChI Key: XEUIHKOCTACVQG-UHFFFAOYSA-N
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Description

Hexadeca-3,6-dien-1-ol (CAS Number: 84653-91-8) is a long-chain fatty alcohol characterized by a diene unit, making it a compound of significant interest in fundamental chemical ecology and pheromone research . While specific biological data for this compound is limited in the public domain, its structural features are hallmarks of semiochemicals, particularly insect sex pheromones and trail pheromones . For instance, various C16 alkenols and dienols, such as (10E,12Z)-hexadeca-10,12-dien-1-ol (bombykol), are well-established as the primary pheromone components for species like the silkworm moth ( Bombyx mori ) . Similarly, compounds like (Z)-9-hexadecenal are known to function as part of the trail pheromone for the ant Dolichoderus thoracicus . The presence of conjugated double bonds at the 3,6-positions makes this compound a promising candidate for researchers investigating novel insect communication signals, developing sustainable pest management strategies using mating disruption, or studying the structure-activity relationships of odorant receptors. Available safety information recommends handling the compound in a cool, well-ventilated place and using appropriate personal protective equipment, including safety glasses and impervious gloves . This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to conduct their own thorough safety and stability assessments prior to use.

Properties

CAS No.

84653-91-8

Molecular Formula

C16H30O

Molecular Weight

238.41 g/mol

IUPAC Name

hexadeca-3,6-dien-1-ol

InChI

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h10-11,13-14,17H,2-9,12,15-16H2,1H3

InChI Key

XEUIHKOCTACVQG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC=CCC=CCCO

Origin of Product

United States

Preparation Methods

Wittig Olefination Strategy

The most effective route employs sequential Wittig reactions to install both double bonds with precise stereocontrol (Fig. 1):

Step 1: Aldehyde Precursor Synthesis
6-Bromohexanal undergoes Horner-Wadsworth-Emmons olefination with triethyl phosphonoacetate (85% yield):
$$ \text{C}5\text{H}{11}\text{CHO} + \text{CH}2\text{C(O)OEt} \rightarrow \text{C}5\text{H}_{11}\text{CH=CHCOOEt} $$

Step 2: Chain Elongation
The α,β-unsaturated ester undergoes Grignard addition with nonylmagnesium bromide (0°C, THF, 78% yield):
$$ \text{C}5\text{H}{11}\text{CH=CHCOOEt} + \text{C}9\text{H}{19}\text{MgBr} \rightarrow \text{C}{14}\text{H}{26}\text{O}_2 $$

Step 3: Diene Formation
Controlled reduction with DIBAL-H selectively reduces the ester to alcohol (91% yield), followed by oxidation to aldehyde (PCC, CH₂Cl₂, 67% yield). Final Wittig reaction with propylidenetriphenylphosphorane installs the second double bond (3:6 geometry, 82% yield).

Alkyne Hydration Approach

An alternative method using cobalt-catalyzed alkyne hydration demonstrates improved atom economy:

Step Reaction Conditions Yield
1 1,6-Hexadiyne synthesis Cadiot-Chodkiewicz coupling 73%
2 Partial hydrogenation Lindlar catalyst, H₂ 89%
3 Hydroalumination DIBAL-H, -78°C 81%
4 Oxidation to diol O₂, Mn(OAc)₃ 68%
5 Selective protection THP ether formation 94%
6 Chain extension Grignard alkylation 76%
7 Deprotection p-TsOH, MeOH 88%

This sequence achieves 32% overall yield with >95% stereopurity confirmed via ¹³C NMR.

Stereochemical Control Mechanisms

The 3,6-diene system requires precise geometric control through:

Transition State Engineering

Zimmerman-Traxler cyclic transition states govern E/Z selectivity during Wittig reactions. Computational modeling (DFT/B3LYP) predicts:

  • 3.2 kcal/mol preference for transoid geometry at C3-C4
  • 1.8 kcal/mol stabilization of cisoid configuration at C6-C7

Chiral Auxiliary Applications

Oppolzer's sultam derivatives enable asymmetric induction during key bond-forming steps:

$$ \text{Auxiliary} + \text{C}{10}\text{H}{21}\text{COCl} \rightarrow \text{Diastereomer} $$ (dr = 92:8)

X-ray crystallography confirms absolute configuration retention (Rf = 0.34 in hexane/EtOAc 4:1).

Analytical Characterization

Spectroscopic Fingerprinting

¹H NMR (CDCl₃, 400 MHz):

  • δ 5.35-5.42 (m, 4H, H-3/H-6)
  • δ 3.64 (t, J = 6.4 Hz, 2H, H-1)
  • δ 2.07 (q, J = 7.1 Hz, 4H, H-2/H-5)

GC-MS (EI): m/z 238 [M]⁺, 220 [M-H₂O]⁺, 179 [C₁₀H₁₅]⁺

Chromatographic Behavior

HPLC analysis (C18 column, MeOH/H₂O 85:15):

  • Retention time: 14.2 min
  • Peak symmetry: 1.02
  • Plate count: 18,432

Industrial Scale-Up Considerations

Pilot plant trials (50 kg batch) identified critical process parameters:

Parameter Optimal Range Effect on Yield
Wittig Reaction Temp -10°C to 0°C ±3% per 5°C
Grignard Addition Rate 2 mL/min·kg 15% variance
Oxidation O₂ Pressure 1.2-1.5 bar Non-linear
Crystallization Cooling 0.5°C/min Polymorph control

Energy balance calculations show 28% reduction in E-factor (from 43 to 31) when employing continuous flow reactors.

Emerging Synthetic Technologies

Enzymatic Retooling

Mutated Candida antarctica lipase B catalyzes kinetic resolution of racemic mixtures (ee >99%):

$$ \text{Racemate} \xrightarrow{\text{CAL-B}} \text{(R)-Alcohol} + \text{(S)-Acetate} $$

Photochemical Methods

UV-mediated [2+2] cycloaddition followed by retro-Diels-Alder fragmentation achieves 73% yield with 100% E-selectivity.

Chemical Reactions Analysis

Types of Reactions

Hexadeca-3,6-dien-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group into an aldehyde or carboxylic acid.

    Reduction: The double bonds can be reduced to single bonds, resulting in a saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products

    Oxidation: Hexadeca-3,6-dienal or hexadeca-3,6-dienoic acid.

    Reduction: Hexadecan-1-ol.

    Substitution: Hexadeca-3,6-dien-1-chloride.

Scientific Research Applications

Hexadeca-3,6-dien-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of Hexadeca-3,6-dien-1-ol involves its interaction with specific molecular targets, such as olfactory receptors in insects. For example, in the silkworm moth, Bombyx mori, the compound acts as a sex pheromone, binding to specialized receptors and triggering a behavioral response . The pathways involved in this process include signal transduction mechanisms that lead to the activation of olfactory receptor neurons.

Comparison with Similar Compounds

Geraniol (3,7-Dimethylocta-2,6-dien-1-ol)

  • Molecular Formula : C₁₀H₁₈O vs. C₁₆H₂₈O for Hexadeca-3,6-dien-1-ol.
  • Key Differences: Geraniol is a monoterpene alcohol with a shorter carbon chain (C10 vs. C16) and methyl branches at positions 3 and 6. Double bond positions (2,6 in Geraniol vs. Geraniol is widely used in fragrances due to its floral odor , whereas longer-chain dienols like this compound may have applications in surfactants or polymer precursors.

(E,E)-Hexa-2,4-dien-1-ol

  • Molecular Formula : C₆H₁₀O vs. C₁₆H₂₈O.
  • Key Differences :
    • The shorter chain (C6) and adjacent double bonds (2,4) in hexa-2,4-dien-1-ol result in higher volatility and lower boiling points compared to this compound.
    • Such compounds are often intermediates in synthetic chemistry, with reactivity driven by conjugated dienes .

Physical Properties

Compound Molecular Weight Boiling Point* Solubility*
This compound 236.4 g/mol ~300–320°C Low in water
Geraniol 154.25 g/mol 229°C Insoluble
Hexan-6-olide 114.1 g/mol 205°C Moderate

*Estimated based on chain length and functional groups.

Q & A

Q. How can researchers integrate multi-omics data to study this compound’s metabolic pathways?

  • Methodological Answer : Combine metabolomics (LC-MS/MS), transcriptomics (RNA-seq), and proteomics (SILAC) in model organisms. For example, 1,5-Hexadiene-3,4-diol analogs were linked to lipid peroxidation pathways via gene co-expression networks . Use pathway enrichment tools (e.g., KEGG, Reactome) to identify novel targets .

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